Tripotassium arsenite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

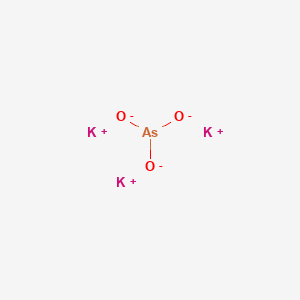

Tripotassium arsenite is an inorganic compound with the chemical formula KAsO₂. It exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). Both forms contain arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic in the +3 oxidation state. Historically, potassium arsenite was used in medicinal tonics, such as Fowler’s solution, but due to its high toxicity and carcinogenic nature, its use has been discontinued in medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tripotassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows:

[ \text{As}_2\text{O}_3 (\text{aq}) + 2 \text{KOH} (\text{aq}) \rightarrow 2 \text{KAsO}_2 (\text{aq}) + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of potassium arsenite involves similar methods but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and concentration of the final product. The handling of arsenic compounds necessitates stringent safety measures due to their toxic nature .

Análisis De Reacciones Químicas

Types of Reactions

Potassium arsenite undergoes various chemical reactions, including:

Oxidation: Potassium arsenite can be oxidized to form arsenate compounds.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Potassium arsenite can react with acids to yield toxic arsine gas (AsH₃).

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like zinc (Zn) or iron (Fe) can be used.

Substitution: Reactions with strong acids like hydrochloric acid (HCl) produce arsine gas.

Major Products

Oxidation: Forms potassium arsenate (K₃AsO₄).

Reduction: Produces elemental arsenic (As).

Substitution: Yields arsine gas (AsH₃) and other by-products.

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

Tripotassium arsenite exists primarily in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). It is synthesized by reacting arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in aqueous conditions:

Chemical Synthesis and Reagent Use

This compound is employed in the synthesis of various arsenic compounds and serves as a reagent in chemical reactions. Its ability to act as a reducing agent makes it valuable in organic synthesis and analytical chemistry.

Biological Research

In biological studies, this compound is utilized to investigate its effects on cellular processes. Research has shown that it can inhibit specific enzymes, leading to oxidative stress and cell death, which is significant for understanding mechanisms of toxicity and potential therapeutic applications.

Environmental Studies

This compound's role in environmental science includes studies on arsenic contamination in water supplies. It is often analyzed for its environmental impact, particularly concerning its toxicity and long-term effects on ecosystems.

Historical Medical Applications

Historically, this compound was used in medicinal tonics such as Fowler's solution for treating conditions like anemia and psoriasis. However, due to its high toxicity, these applications have been largely discontinued.

Case Study 1: Toxicity Mechanisms

A study highlighted the mechanisms by which this compound induces toxicity in human cells. The compound binds to sulfhydryl groups in enzymes, disrupting redox balance and leading to apoptosis. This research underscores the importance of understanding arsenic's biochemical interactions for developing antidotes or therapeutic strategies against arsenic poisoning .

Case Study 2: Environmental Impact Assessment

Research conducted on groundwater contamination revealed that this compound significantly contributes to elevated arsenic levels in aquifers. The study emphasized the need for stringent monitoring of arsenic levels in drinking water sources to mitigate health risks associated with chronic exposure .

Mecanismo De Acción

The toxicity of potassium arsenite arises from arsenic’s high affinity for sulfhydryl groups. This affinity allows arsenic to form bonds with sulfur-containing enzymes, impairing their functionality. Key enzymes affected include glutathione reductase, glutathione peroxidases, thioredoxin reductase, and thioredoxin peroxidase. These interactions disrupt cellular redox balance and lead to oxidative stress, ultimately causing cell death .

Comparación Con Compuestos Similares

Similar Compounds

Potassium arsenate (K₃AsO₄): An inorganic compound used as a herbicide and pesticide.

Sodium arsenite (NaAsO₂): Another arsenic compound with similar uses and toxicity.

Uniqueness

Potassium arsenite is unique due to its historical use in medicine and its specific chemical properties, such as its ability to form different structures (meta-arsenite and ortho-arsenite). Its high toxicity and carcinogenic nature also distinguish it from other compounds .

Propiedades

Número CAS |

1332-10-1 |

|---|---|

Fórmula molecular |

AsK3O3 |

Peso molecular |

240.215 g/mol |

Nombre IUPAC |

tripotassium;arsorite |

InChI |

InChI=1S/AsO3.3K/c2-1(3)4;;;/q-3;3*+1 |

Clave InChI |

OZYUYLWHROWIFJ-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])[O-].[K+].[K+].[K+] |

SMILES canónico |

[O-][As]([O-])[O-].[K+].[K+].[K+] |

Key on ui other cas no. |

36267-15-9 1332-10-1 |

Sinónimos |

Fowler's solution potassium arsenite solution |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.